Unique C3-Difluoromethyl + C6-Methyl + C8-Bromo Trisubstitution Pattern vs. Mono- or Disubstituted Analogs
The target compound is the only commercially cataloged imidazo[1,2-a]pyridine scaffold that simultaneously bears a C3-difluoromethyl group, a C6-methyl group, and a C8-bromine. The closest purchasable analog, 6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine (CAS 2092522-63-7, C₈H₅BrF₂N₂, MW 247.04), lacks the C6-methyl group, eliminating one vector for steric tuning and reducing molecular weight by 16.0 Da (6.1% lower) . Conversely, 8-Bromo-6-methylimidazo[1,2-a]pyridine (CAS 136117-93-6, C₈H₇BrN₂, MW 211.06) lacks the difluoromethyl group entirely, removing the metabolically stabilizing CHF₂ moiety that is critical in PI3K and kinase inhibitor design [1]. The trisubstitution pattern of the target compound provides three independent diversification points in a single intermediate, reducing the number of synthetic steps required to access complex SAR libraries.
| Evidence Dimension | Number of synthetically addressable substitution positions |
|---|---|
| Target Compound Data | 3 functional handles: Br (C8), CHF₂ (C3), CH₃ (C6); MW 263.08 |
| Comparator Or Baseline | 6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine: 2 handles (Br at C6, CHF₂ at C3); MW 247.04 ; 8-Bromo-6-methylimidazo[1,2-a]pyridine: 2 handles (Br at C8, CH₃ at C6); MW 211.06 [1] |
| Quantified Difference | +1 additional diversification handle vs. each comparator; MW difference −16.0 Da (6.1%) vs. 6-Br analog and −52.0 Da (19.8%) vs. 8-Br-6-Me analog |
| Conditions | Commercially available compound comparison based on vendor catalog data |
Why This Matters
An additional synthetic handle translates to fewer linear steps in library synthesis, directly reducing FTE time and consumable costs in medicinal chemistry campaigns.
- [1] PubChem. 8-Bromo-6-methylimidazo[1,2-a]pyridine (CAS 136117-93-6). https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-10). View Source
